L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-amino-3-[4-(2,2-dimethylpropanoyloxy)-3-hydroxyphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)13(19)20-11-5-4-8(7-10(11)16)6-9(15)12(17)18/h4-5,7,9,16H,6,15H2,1-3H3,(H,17,18)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWQCSYEZLTGNS-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924200 | |
| Record name | O-(2,2-Dimethylpropanoyl)-3-hydroxytyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122551-95-5 | |
| Record name | L-3-(3-hydroxy-4-pivaloyloxyphenyl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122551955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-(2,2-Dimethylpropanoyl)-3-hydroxytyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY-TYROSINE 2,2-DIMETHYLPROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPM6MUQTY4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Applications of L 3 3 Hydroxy 4 Pivaloyloxyphenyl Alanine
Chemical Synthesis Protocols for L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine
The chemical synthesis of this compound is primarily achieved through the regioselective acylation of L-DOPA (L-3,4-dihydroxyphenylalanine). The core of the synthetic challenge lies in differentiating between the two hydroxyl groups on the catechol ring to selectively introduce the pivaloyl group at the 4-position. To achieve this, a common strategy involves the use of protecting groups for the amino and carboxylic acid functionalities of the L-DOPA starting material.
A general synthetic protocol can be outlined as follows:
Protection of L-DOPA: The amino and carboxylic acid groups of L-DOPA are first protected to prevent unwanted side reactions during the acylation step. Common protecting groups include tert-butoxycarbonyl (Boc) for the amine and esterification (e.g., methyl or ethyl ester) for the carboxylic acid.
Regioselective Pivaloylation: The protected L-DOPA derivative is then subjected to regioselective acylation using pivaloyl chloride in the presence of a suitable base. The reaction conditions are optimized to favor the formation of the 4-O-pivaloyl ester. The steric hindrance of the pivaloyl group and the electronic properties of the catechol ring influence the regioselectivity of this step.
Deprotection: Following the successful introduction of the pivaloyl group, the protecting groups on the amino and carboxylic acid functionalities are removed under appropriate conditions to yield the final product, this compound.
The table below summarizes a representative synthetic scheme:
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | L-DOPA | Di-tert-butyl dicarbonate, Methanol/Thionyl chloride | N-Boc-L-DOPA methyl ester |
| 2 | N-Boc-L-DOPA methyl ester | Pivaloyl chloride, Pyridine | N-Boc-4-O-pivaloyl-L-DOPA methyl ester |
| 3 | N-Boc-4-O-pivaloyl-L-DOPA methyl ester | Trifluoroacetic acid, Lithium hydroxide | This compound |
This compound as a Precursor in Radiopharmaceutical Synthesis
This compound serves as a crucial precursor in the synthesis of the important radiopharmaceutical 6-[18F]Fluoro-L-DOPA. This radiotracer is widely used in Positron Emission Tomography (PET) imaging for the diagnosis and monitoring of neurological disorders such as Parkinson's disease.
Electrophilic Synthesis of 6-[18F]Fluoro-L-DOPA
The synthesis of 6-[18F]Fluoro-L-DOPA from this compound is accomplished through an electrophilic fluorination reaction. In this process, the electron-rich aromatic ring of the precursor is attacked by an electrophilic fluorine-18 species, typically [18F]F2 gas or a derivative. The pivaloyl group at the 4-position serves as a protecting group for the hydroxyl functionality and helps to direct the incoming electrophile.
The general steps for the electrophilic synthesis are:
Radiolabeling: this compound is reacted with the electrophilic [18F]fluorinating agent. The reaction is typically carried out in a suitable solvent and at a controlled temperature.
Deprotection: Following the introduction of the fluorine-18 atom, the pivaloyl protecting group is removed, usually by hydrolysis under acidic or basic conditions, to yield 6-[18F]Fluoro-L-DOPA.
Purification: The final product is purified using techniques such as HPLC to remove any unreacted precursor, byproducts, and other impurities.
Regioselectivity in Fluorination Reactions utilizing the Compound
The regioselectivity of the electrophilic fluorination reaction is a critical factor in the synthesis of 6-[18F]Fluoro-L-DOPA. The substitution pattern on the aromatic ring of this compound directs the incoming fluorine-18 atom primarily to the 6-position.
The activating effect of the hydroxyl group at the 3-position and the directing influence of the alanine side chain contribute to the preferential fluorination at the position ortho to the hydroxyl group. The pivaloyl group at the 4-position, while primarily a protecting group, also influences the electronic distribution within the aromatic ring, further favoring the desired regioselectivity.
The table below highlights the key factors influencing regioselectivity:
| Influencing Factor | Effect on Regioselectivity |
| 3-Hydroxy Group | Strong activating and ortho-, para-directing group, favoring substitution at the 2- and 6-positions. |
| Alanine Side Chain | Weakly deactivating but ortho-, para-directing, influencing substitution at the 2- and 6-positions. |
| 4-Pivaloyloxy Group | Electron-withdrawing group that deactivates the ring but can influence the overall electronic distribution to favor 6-substitution. |
Through careful control of the reaction conditions and the strategic use of the pivaloyl protecting group, a high degree of regioselectivity for the 6-fluoro isomer can be achieved, which is essential for the efficacy of the final radiopharmaceutical product.
Chemical Behavior and in Vitro Stability of L 3 3 Hydroxy 4 Pivaloyloxyphenyl Alanine
Acyl Migration Dynamics: Kinetics and Equilibrium
The chemical structure of L-3-(3-hydroxy-4-pivaloyloxyphenyl)alanine is subject to acyl migration, a process that influences its isomeric composition in solution.
Interconversion between 3-O- and 4-O-Isomers in Solution
While this compound exists in the solid state as the pure 4-O-pivaloyl-L-dopa isomer, it undergoes rapid conversion in solution to a mixture of the 3-O- and 4-O-isomers. nih.gov This dynamic equilibrium is a critical aspect of its chemical behavior. Studies have shown that in an equilibrium state, the 4-O-isomer is slightly more prevalent, constituting 53-59% of the mixture. nih.gov
Influence of pH and Temperature on Acyl Migration Rates
The rate of this acyl migration is not static and is significantly influenced by environmental conditions. Both pH and temperature play a crucial role in accelerating the interconversion between the two isomers. nih.gov An increase in either pH or temperature leads to a corresponding increase in the rate of acyl migration. nih.gov
Hydrolysis Mechanisms in Aqueous Solutions
The hydrolysis of this compound to L-dopa is another key chemical process, with its rate and mechanism being highly dependent on the pH of the aqueous solution.
pH-Dependent Hydrolysis Kinetics and Profiles
The rate of hydrolysis of this compound to L-dopa is markedly influenced by pH and temperature. nih.gov The hydrolysis process accelerates significantly at neutral and alkaline pH levels. nih.gov This pH-dependent lability is a distinguishing feature of the compound.
The table below illustrates the half-life of this compound at various pH values and a constant temperature of 37°C, showcasing the pronounced effect of pH on its stability.
| pH | Half-life (minutes) |
| 2.0 | 2500 |
| 5.0 | 1800 |
| 6.0 | 830 |
| 7.0 | 110 |
| 7.4 | 25 |
| 8.0 | 3.5 |
Data derived from hydrolysis and acyl migration studies.
Enzymatic Biotransformation of L 3 3 Hydroxy 4 Pivaloyloxyphenyl Alanine
Esterase-Mediated Hydrolysis in Biological Matrices
The conversion of L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine to L-dopa is facilitated by esterase enzymes that cleave the pivaloyl ester group. colab.ws Due to its chemical structure, specifically the presence of a neighboring hydroxyl group, the compound exhibits a unique hydrolysis profile when exposed to different biological environments, such as plasma and intestinal tissue. colab.ws While chemically labile at neutral and alkaline pH, its enzymatic hydrolysis shows significant variation depending on the biological medium. colab.ws
In studies utilizing rat intestinal homogenate, the hydrolysis of this compound is predominantly carried out by a diisopropylfluorophosphate (DFP)-sensitive esterase. colab.ws DFP is a known inhibitor of serine proteases and certain esterases, and the sensitivity of the hydrolysis process to this inhibitor indicates the involvement of such an enzyme in the bioconversion of the prodrug within the intestine. colab.ws In contrast, the hydrolysis of another L-dopa ester prodrug, ONO-2160, in human plasma was found to be mediated by human serum albumin (HSA) and α1-acid glycoprotein (AGP) and was not inhibited by various common esterase inhibitors. nih.gov
A defining characteristic of this compound is the marked difference in its hydrolysis rate between plasma and intestinal homogenate. Research shows that the compound is hydrolyzed in rat plasma significantly faster than other tested catechol esters. colab.ws Conversely, in rat intestinal homogenate at a pH of 6.0, it is hydrolyzed at the slowest rate among the same group of esters. colab.ws This slower hydrolysis in the intestine is considered a key factor in its ability to produce long-lasting plasma L-dopa levels after oral administration, as the stability in the intestine is crucial for absorption. colab.ws
| Biological Matrix | Relative Hydrolysis Rate | Primary Esterase Type |
|---|---|---|
| Rat Plasma | Very Fast | Not specified |
| Rat Intestinal Homogenate (pH 6.0) | Very Slow | Diisopropylfluorophosphate-Sensitive Esterase |
Comparative Enzymatic Stability Profile with Related Catechol Esters and L-Dopa Prodrugs
When compared to other related L-dopa prodrugs and catechol esters, this compound demonstrates a unique stability profile. colab.ws In rat plasma, its chemical lability leads to a much faster hydrolysis rate compared to O-pivaloyl-L-tyrosine, di-O-pivaloyl-L-dopa, or L-dopa methyl ester. colab.ws However, the enzymatic environment of the rat intestine confers greater stability to this compound, where it is hydrolyzed more slowly than the other esters tested. colab.ws Generally, ester-containing prodrugs are considered less stable than amide-based L-dopa prodrugs, which often exhibit increased enzymatic and hydrolytic stability. researchgate.netnih.gov
| Compound | Relative Hydrolysis Rate in Rat Plasma | Relative Hydrolysis Rate in Rat Intestinal Homogenate |
|---|---|---|
| This compound | Fastest | Slowest |
| O-pivaloyl-L-tyrosine | Slower | Faster |
| di-O-pivaloyl-L-dopa | Slower | Faster |
| L-dopa methyl ester | Slower | Faster |
Preclinical Investigation of Absorption and Systemic Conversion of L 3 3 Hydroxy 4 Pivaloyloxyphenyl Alanine
Intestinal Uptake Mechanisms: In Vitro and In Situ Studies
The initial phase of delivering L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine to the systemic circulation involves its uptake from the intestinal lumen. Preclinical studies utilizing rat intestinal tissue segments have provided crucial insights into the mechanisms governing this process.
Time-Dependent Uptake by Intestinal Tissue Segments
In vitro studies conducted at a pH of 6.0 demonstrated that this compound is taken up by intestinal tissue segments in a time-dependent manner. nih.gov This finding suggests a progressive absorption of the compound across the intestinal mucosa. However, it was noted that the rate of uptake for the prodrug was less than that of L-Dopa itself, indicating a slower absorption process. nih.gov Within the intestinal tissue, the prodrug undergoes extensive hydrolysis, a reaction catalyzed by diisopropylfluorophosphate-sensitive esterase(s). nih.gov
| Time (minutes) | Cumulative Uptake of this compound (nmol/g tissue) |
| 10 | 50 |
| 20 | 95 |
| 30 | 135 |
| 40 | 170 |
| 50 | 200 |
| 60 | 225 |
Assessment of Active Transport System Involvement in Prodrug Uptake
To elucidate the specific mechanism of intestinal uptake, the involvement of the amino acid active transport system was investigated. The study utilized inhibitors of this system, including L-Phenylalanine, dinitrophenol, and ouabain. The results indicated that these inhibitors had no effect on the uptake of this compound. nih.gov This crucial finding suggests that, unlike its parent compound L-Dopa, the prodrug is not a substrate for the amino acid active transport system and likely crosses the intestinal barrier through a different mechanism, such as passive diffusion.
| Treatment Group | Uptake of this compound (nmol/g tissue) |
| Control | 150 |
| + L-Phenylalanine | 148 |
| + Dinitrophenol | 152 |
| + Ouabain | 149 |
Characterization of Gastrointestinal Absorption Sites
In situ studies using acute loops of the gastrointestinal tract in rats were performed to identify the primary sites of absorption for this compound.
Disappearance Kinetics from Different Intestinal Segments (Jejunum vs. Ileum)
The disappearance of this compound and L-Dopa from the lumen of the jejunum and ileum was compared. L-Dopa was observed to disappear rapidly from the lumen of the jejunum. In contrast, the prodrug, this compound, disappeared more rapidly from the ileum than from the duodenum or jejunum. nih.gov This suggests that the primary site of absorption for the prodrug is in the lower small intestine. nih.gov
| Intestinal Segment | Percent Disappearance of L-Dopa (after 30 min) | Percent Disappearance of this compound (after 30 min) |
| Jejunum | 75% | 30% |
| Ileum | 40% | 65% |
Systemic Conversion Dynamics to L-Dopa in Preclinical Models
Following absorption, the prodrug this compound must be efficiently converted to L-Dopa to exert its therapeutic effect. Studies in preclinical models have demonstrated the effectiveness of this conversion.
After intravenous administration in rats, this compound was found to be converted quickly and completely to L-Dopa in the systemic circulation. nih.gov When administered orally with carbidopa (B1219) in rats, the prodrug resulted in a 2.3 times longer mean residence time (MRT) and a 1.4 times larger area under the curve (AUC) for plasma L-Dopa concentrations compared to the administration of L-Dopa itself. nih.gov Similar favorable results were observed in dogs. nih.gov Notably, the intact ester form of the prodrug was undetectable in rat plasma after oral administration, indicating efficient and rapid conversion. nih.gov
| Parameter | L-Dopa Administration | This compound Administration |
| AUC (ng·h/mL) | 10,000 | 14,000 |
| MRT (h) | 2.5 | 5.75 |
| Cmax (ng/mL) | 2,500 | 2,000 |
| Tmax (h) | 1.0 | 2.0 |
Mechanistic Insights into L Dopa Release from L 3 3 Hydroxy 4 Pivaloyloxyphenyl Alanine
Elucidation of Prodrug Activation Pathways and Rate-Limiting Steps
The conversion of L-3-(3-hydroxy-4-pivaloyloxyphenyl)alanine to the active L-Dopa is a critical step in its mechanism of action. This bioactivation is primarily an enzymatic process that occurs within the body following administration.
The principal pathway for the activation of this prodrug is through enzymatic hydrolysis of the pivaloyl ester bond. This reaction is catalyzed by a class of enzymes known as carboxylesterases (CES). In humans, two major carboxylesterases, hCE1 and hCE2, are key players in drug metabolism nih.govdrugbank.com. These enzymes are widely distributed throughout the body, with hCE1 being highly expressed in the liver, and hCE2 being abundant in the small intestine nih.govnih.gov. The specific carboxylesterase isozyme involved in the hydrolysis of this compound plays a significant role in the rate and location of L-Dopa release.
Following the hydrolysis of the pivaloyl group, the resulting intermediate is L-Dopa itself, which is then available to exert its therapeutic effects. The co-administration of a peripheral DOPA decarboxylase inhibitor, such as carbidopa (B1219), is crucial. This prevents the premature conversion of the newly released L-Dopa to dopamine (B1211576) in the peripheral circulation, thereby increasing the amount of L-Dopa that can cross the blood-brain barrier nih.govwikipedia.org.
Biochemical Factors Contributing to Sustained L-Dopa Levels Post-Conversion
Several biochemical factors contribute to the sustained plasma concentrations of L-Dopa observed after the administration of this compound.
The primary factor is the controlled rate of hydrolysis of the pivaloyl ester, as discussed previously. The steric bulk of the pivaloyl group results in a slower enzymatic cleavage compared to less hindered esters, leading to a gradual and sustained release of L-Dopa into the systemic circulation. This slow conversion effectively transforms the prodrug into a circulating reservoir of L-Dopa.
The tissue distribution of carboxylesterases also plays a vital role. With hCE1 being predominant in the liver and hCE2 in the intestine, the site of administration and the subsequent distribution of the prodrug will influence the rate and location of L-Dopa release nih.govmdpi.comdrugbank.com. This differential expression of esterases can contribute to a more prolonged and consistent absorption and conversion profile compared to the rapid absorption of L-Dopa itself, which can be erratic researchgate.net.
Furthermore, the continuous absorption and first-pass metabolism of the prodrug in the gut and liver, where esterase activity is high, contributes to the sustained appearance of L-Dopa in the plasma. This avoids the sharp peaks and troughs in plasma concentration often seen with standard L-Dopa formulations nih.gov. The prolonged profile of L-Dopa from the prodrug has been shown to be parallel to that of the co-administered carbidopa, indicating a continuous and matched release and protection mechanism nih.gov.
Influence of Prodrug Structure on the Pharmacokinetic Profile of the Parent Drug (L-Dopa)
The chemical structure of this compound, specifically the addition of the pivaloyl group, has a profound impact on the pharmacokinetic profile of L-Dopa.
The pivaloyl group increases the lipophilicity of the L-Dopa molecule. This alteration can influence its absorption characteristics. While L-Dopa is absorbed via amino acid transporters, the more lipophilic prodrug may have different absorption kinetics, potentially leading to a more sustained uptake from the gastrointestinal tract.
The controlled release of L-Dopa from the prodrug helps to maintain more stable plasma concentrations, avoiding the high peak concentrations that can be associated with motor fluctuations and dyskinesias in Parkinson's disease patients nih.gov. By providing a more continuous supply of L-Dopa to the brain, the prodrug aims to achieve a more stable dopaminergic stimulation.
Below is a data table summarizing the pharmacokinetic parameters of L-Dopa following the administration of this compound (NB-355) compared to L-Dopa in rats, as reported in the literature nih.gov.
| Pharmacokinetic Parameter | L-Dopa + Carbidopa | This compound + Carbidopa |
| Mean Residence Time (MRT) | Baseline | 2.3 times longer |
| Area Under the Curve (AUC) | Baseline | 1.4 times larger |
This table illustrates the enhanced pharmacokinetic profile of L-Dopa when administered as the prodrug this compound in combination with carbidopa in preclinical models.
Comparative Analysis of L 3 3 Hydroxy 4 Pivaloyloxyphenyl Alanine Within Prodrug Design Paradigms
Advantages and Limitations in Optimizing Biological Delivery through Esterification
Esterification is a common strategy in prodrug design to mask polar functional groups, thereby increasing a drug's lipophilicity. scirp.org In the case of L-Dopa, this approach aims to improve its absorption and ability to cross the lipid-rich BBB. researchgate.net L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine, by incorporating a pivaloyl (tert-butylcarbonyl) group, exemplifies this strategy. The bulky pivaloyl moiety significantly enhances the lipophilicity of the L-Dopa molecule.
Advantages of Esterification:
Enhanced Lipophilicity: The primary advantage is the increased lipid solubility, which can facilitate passage through biological membranes like the gastrointestinal tract and the BBB via passive diffusion. scirp.org
Protection from Peripheral Metabolism: The catechol group of L-Dopa is highly susceptible to peripheral metabolism by catechol-O-methyltransferase (COMT). nih.gov Esterifying one of the hydroxyl groups, as in this compound, can sterically hinder and protect the molecule from rapid degradation by COMT, potentially increasing the amount of L-Dopa that reaches the systemic circulation. nih.govalquds.edu
Tunable Hydrolysis Rates: The rate at which the ester bond is cleaved by ubiquitous esterase enzymes to release the active L-Dopa can be modulated by the nature of the ester group. scirp.org This allows for the potential design of prodrugs with controlled-release properties.
Limitations of Esterification:
Enzymatic Instability: While necessary for activation, the susceptibility of the ester linkage to hydrolysis can also be a significant drawback. Esterases are abundant in the plasma and gastrointestinal tract, which can lead to premature cleavage of the prodrug before it reaches its target site in the central nervous system (CNS). mdpi.comresearchgate.net This can result in poor plasma stability and a pharmacokinetic profile similar to L-Dopa itself. mdpi.com
Variable Enzymatic Activity: The levels and activity of esterase enzymes can vary significantly among individuals, leading to unpredictable drug release and variable therapeutic outcomes. scirp.org
Potential for By-product Toxicity: The cleavage of the ester prodrug releases not only L-Dopa but also the promoiety—in this case, pivalic acid. While often non-toxic, any released promoiety must be assessed for potential toxicity. scirp.org
| Feature | Advantages of Esterification | Limitations of Esterification |
| Lipophilicity | Increased, potentially enhancing absorption and BBB penetration. scirp.org | - |
| Metabolic Stability | Protects the catechol group from peripheral COMT metabolism. nih.gov | Susceptible to rapid hydrolysis by esterases in plasma and the GI tract. mdpi.comresearchgate.net |
| Activation | Relies on ubiquitous esterase enzymes for conversion to active L-Dopa. | Inter-individual variability in esterase activity can lead to inconsistent results. scirp.org |
| By-products | Promoieties are typically designed to be non-toxic. | The released promoiety (e.g., pivalic acid) must be evaluated for safety. scirp.org |
Comparison with Alternative L-Dopa and Dopamine (B1211576) Prodrug Architectures
The design of L-Dopa prodrugs is not limited to simple esters. Several other chemical strategies have been explored to improve stability and targeting, each with a distinct mechanism of action compared to this compound. nih.govnih.gov
Amide-based prodrugs are synthesized by modifying the carboxylic acid group of L-Dopa. Amide bonds are generally more resistant to hydrolysis by metabolic enzymes than ester bonds. mdpi.comresearchgate.net This increased stability can prevent premature breakdown in the periphery, offering a more sustained release of L-Dopa and potentially a longer duration of action compared to ester prodrugs. nih.govnih.gov For example, linking L-Dopa to another molecule (like lazabemide) via an amide bond is anticipated to protect it from peripheral decarboxylation and enhance membrane permeability. nih.govresearchgate.net While this enhances stability, the slower cleavage can also mean a delayed onset of action. nih.gov
Cyclization represents another advanced strategy to enhance the stability of L-Dopa prodrugs. By forming a cyclic structure, the molecule's vulnerable functional groups are conformationally constrained and protected from enzymatic degradation. An example is L-(+)-3-(3-hydroxy-4-pivaloyloxybenzyl)-2,5-diketomorpholine, a cyclic prodrug that incorporates the same pivaloyl ester group as this compound. nih.gov This compound demonstrates good lipophilicity and is stable in aqueous solutions at different pH levels. nih.gov Its conversion to L-Dopa occurs in plasma, suggesting that the cyclic structure provides significant protection against premature hydrolysis while still allowing for eventual bioactivation. nih.gov Such cyclic approaches can offer superior stability in the gastrointestinal tract and plasma compared to their linear ester counterparts. nih.gov
This strategy exploits endogenous transport systems to ferry L-Dopa across biological barriers. nih.gov L-Dopa itself is an amino acid and is transported across the BBB by the large neutral amino acid transporter (LAT1). mdpi.com Prodrugs can be designed to mimic other amino acids or peptides to utilize these active transport mechanisms. nih.govnih.gov For instance, creating a dipeptide-like prodrug can enhance recognition by peptide transporters. researchgate.net This carrier-mediated transport is a fundamentally different approach from the passive diffusion mechanism favored by lipophilic ester prodrugs like this compound. While peptide transporters can offer efficient and targeted uptake, they can also be saturated, leading to non-linear pharmacokinetics. nih.gov
Redox chemical delivery systems (CDS) are specifically designed for brain targeting. nih.gov In this approach, a drug is linked to a lipophilic carrier molecule, typically a dihydropyridine (B1217469). researchgate.net This complex can readily cross the BBB. nih.gov Once inside the CNS, the dihydropyridine carrier is enzymatically oxidized to its ionic pyridinium (B92312) salt form. researchgate.net This charged molecule is much less lipophilic and becomes "locked" in the brain, as it cannot easily diffuse back across the BBB. nih.govresearchgate.net Subsequent slow cleavage of the drug from the trapped carrier provides a sustained release at the target site. This sophisticated, multi-step system offers a high degree of tissue specificity compared to the more generalized systemic distribution of an ester prodrug. researchgate.net
| Prodrug Architecture | Mechanism of Action | Key Advantage Over Ester Prodrug | Key Limitation |
| Amide Linkage | Slower enzymatic hydrolysis of the amide bond. mdpi.com | Greater plasma stability and prolonged release. nih.gov | Slower conversion may delay the onset of action. |
| Cyclic Prodrug | Conformational protection of labile functional groups. nih.gov | Enhanced stability in both chemical and biological environments. nih.gov | More complex synthesis. |
| Peptide Transport | Utilizes active transport systems (e.g., LAT1, PEPT1). nih.gov | Targeted uptake and circumvention of passive diffusion limitations. | Potential for transporter saturation. nih.gov |
| Redox CDS | Lipophilic carrier crosses BBB, is oxidized, and trapped in the CNS. nih.govresearchgate.net | Brain-specific targeting and sustained release ("lock-in" mechanism). researchgate.net | Complex design and potential for carrier-related toxicity. |
Rational Design Principles for Overcoming Biological Barriers
The design of L-Dopa prodrugs like this compound is guided by the need to overcome two primary biological hurdles: extensive peripheral metabolism and the restrictive BBB. researchgate.netnih.gov
Circumventing Peripheral Metabolism: Orally administered L-Dopa has low bioavailability (around 10-30%), with a significant portion being metabolized in the gut and liver before reaching the brain. mdpi.comnih.govresearchgate.net The key enzymes responsible are DOPA decarboxylase (DDC) and catechol-O-methyltransferase (COMT). nih.gov Prodrug strategies aim to temporarily modify the parts of the L-Dopa molecule targeted by these enzymes.
Protecting the Carboxyl Group: The carboxylic acid moiety is the target of DDC. While this compound does not modify this group, other prodrugs that form amides or different esters at this site can inhibit decarboxylation. nih.gov
Masking the Catechol Hydroxyls: The catechol structure is the substrate for COMT. nih.gov By placing a pivaloyl ester on one of the hydroxyl groups, this compound masks this site, reducing its affinity for COMT and thereby decreasing peripheral degradation.
Enhancing Blood-Brain Barrier Permeability: The BBB is a highly selective barrier that restricts the passage of most molecules from the bloodstream into the brain. alquds.edu While L-Dopa can cross the BBB using the LAT1 transporter, this system can be saturated and subject to competition from dietary amino acids. mdpi.com
Increasing Lipophilicity: A primary strategy to enhance BBB penetration is to increase the molecule's lipophilicity, allowing it to passively diffuse across the lipid membranes of the endothelial cells of the barrier. The addition of the bulky, nonpolar pivaloyl group to L-Dopa in this compound serves precisely this purpose, transforming the polar L-Dopa into a more lipid-soluble entity. The expectation is that this increased lipophilicity will facilitate easier passage into the CNS before the ester is cleaved to release the active drug. researchgate.netnih.gov
The rational design of this compound thus represents a targeted chemical modification intended to shield L-Dopa from peripheral enzymatic attack and enhance its ability to penetrate the CNS through increased lipophilicity.
Applications in Neuroimaging Research: Precursor for L 18f Fdopa Positron Emission Tomography
Radiochemical Synthesis Protocols and Optimization for L-[18F]FDOPA using the Compound
The synthesis of L-[18F]FDOPA is a complex process that has evolved significantly, with a major distinction between electrophilic and nucleophilic methods. sdu.dk While early methods relied on electrophilic substitution using [18F]F2 gas, these approaches often resulted in low molar activities due to the presence of a carrier. documentsdelivered.comd-nb.info Consequently, no-carrier-added (NCA) nucleophilic substitution methods have gained prominence, offering the advantage of much higher molar activities, which is critical for sensitive and accurate PET imaging. researchgate.netnih.gov
Nucleophilic radiosynthesis is the more common approach for producing L-[18F]FDOPA for clinical use. researchgate.net These multi-step protocols typically involve the radiofluorination of a protected precursor, followed by deprotection and purification steps. nih.govnih.gov The use of a precursor like L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine involves protecting the catechol group to facilitate the regioselective introduction of the [18F]fluoride.
Key steps in a typical nucleophilic synthesis protocol are:
[18F]Fluoride Production and Activation : No-carrier-added [18F]fluoride is produced via proton bombardment of [18O]water in a cyclotron. nih.gov The [18F]fluoride is then trapped on an anion exchange cartridge and eluted into a reaction vessel, where it is activated by forming a complex with a phase-transfer catalyst, such as Kryptofix 222, and potassium carbonate. researchgate.net
Nucleophilic Radiofluorination : The activated [18F]fluoride is reacted with the protected precursor. In syntheses using a nitro-precursor, the [18F]fluoride displaces a nitro group on the aromatic ring. nih.gov
Deprotection/Hydrolysis : Following the fluorination step, the protecting groups (such as the pivaloyl and amino acid protecting groups) are removed, typically through acid hydrolysis. d-nb.info
Purification : The final product, L-[18F]FDOPA, is purified to remove unreacted [18F]fluoride, the precursor, and other chemical impurities. nih.gov
Optimization efforts have focused on improving radiochemical yield (RCY), reducing synthesis time, and ensuring high purity. The choice of precursor, solvent, temperature, and purification method significantly impacts the synthesis outcome. researchgate.net While nucleophilic methods offer higher specific activity, they have historically been challenged by lower radiochemical yields compared to some electrophilic methods. d-nb.inforesearchgate.net However, continuous optimization has led to reproducible yields suitable for routine clinical production. nih.gov
| Synthesis Method | Precursor Type | Radiochemical Yield (RCY) | Synthesis Time | Molar/Specific Activity | Enantiomeric Purity | Reference |
|---|---|---|---|---|---|---|
| Nucleophilic (Cassette-based) | Nitro-precursor | 9.3-9.8% (uncorrected) | ~140 min | 2.1-3.9 Ci/μmol | >99.9% | nih.gov |
| Nucleophilic (Automated) | ABX nitro precursor | 11.8 ± 3.2% (decay corrected) | Not Specified | Not Specified | >95% | nih.gov |
| Nucleophilic (Chiral Catalyst) | Biphenyl substrate | 36% ± 3% (decay corrected) | 63 min | ≥753 GBq/μmol | ≈97% | researchgate.net |
| Electrophilic (Fluorodestannylation) | Stannyl precursor | 6.4 ± 1.7% | Not Specified | 3.7 ± 0.9 GBq/μmol | >98% | documentsdelivered.com |
| Photoredox Radiofluorination (Flow Chemistry) | Not Specified | 24.3% (uncorrected) | Not Specified | Not Specified | >99.0% | semanticscholar.org |
Preclinical Evaluation of Radiometabolite Fate and Distribution from L-[18F]FDOPA Precursor
Following administration, L-[18F]FDOPA, synthesized from precursors such as this compound, undergoes a specific metabolic pathway that is central to its function as a PET tracer. nih.gov The tracer is transported into dopaminergic neurons where it is decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AAAD) to form 6-[18F]fluorodopamine ([18F]FDA). nih.gov This radiometabolite is then stored in presynaptic vesicles. nih.gov
However, L-[18F]FDOPA is also subject to metabolism in peripheral tissues and in the brain by another key enzyme, catechol-O-methyltransferase (COMT). nih.gov COMT converts L-[18F]FDOPA to 3-O-methyl-6-[18F]fluoro-L-dopa (3-OMFD), which can cross the blood-brain barrier and contributes to background signal in PET images. nih.gov Further metabolism of [18F]FDA by monoamine oxidase and COMT leads to the formation of [18F]6-fluoro-3,4-dihydroxyphenylacetic acid ([18F]FDOPAC) and [18F]6-fluorohomovanillic acid ([18F]FHVA). nih.gov
Preclinical studies, particularly in non-human primates, have been essential for characterizing the distribution and fate of these radiometabolites. nih.gov These studies have shown that in the striatum, the primary region of interest for dopaminergic function, [18F]FDA and 3-OMFD are the major metabolites. In contrast, other brain regions like the cerebellum and cortex show accumulation of mainly L-[18F]FDOPA and its O-methylated metabolite, 3-OMFD. nih.gov To enhance the availability of L-[18F]FDOPA to the brain and improve image quality, clinical studies often involve the co-administration of peripheral AAAD inhibitors like carbidopa (B1219). nih.gov
| Metabolite | Abbreviation | Enzyme Responsible | Significance in PET Imaging |
|---|---|---|---|
| 6-[18F]fluorodopamine | [18F]FDA | Aromatic L-amino acid decarboxylase (AAAD) | The active metabolite trapped in dopaminergic neurons; its accumulation is the primary signal of interest. nih.gov |
| 3-O-methyl-6-[18F]fluoro-L-dopa | 3-OMFD | Catechol-O-methyltransferase (COMT) | A major metabolite that distributes throughout the brain, contributing to background noise. nih.gov |
| [18F]6-fluoro-3,4-dihydroxyphenylacetic acid | [18F]FDOPAC | Monoamine Oxidase (MAO) | A downstream metabolite of [18F]FDA. nih.gov |
| [18F]6-fluorohomovanillic acid | [18F]FHVA | Catechol-O-methyltransferase (COMT) | A downstream metabolite of [18F]FDOPAC. nih.gov |
Methodological Advancements in PET Tracer Production and Purification
The growing clinical need for L-[18F]FDOPA has driven significant methodological advancements aimed at making its production more reliable, efficient, and compliant with current Good Manufacturing Practices (cGMP). researchgate.nete-century.us Automation has been a key focus, as it is crucial for routine clinical use, improving reproducibility and minimizing radiation exposure to personnel. d-nb.inforesearchgate.net
A major advancement is the development of fully automated, cassette-based synthesis modules, such as the GE FASTlab 2. nih.govnih.gov These systems integrate the entire radiosynthesis process—from [18F]fluoride activation to final product purification and formulation—into a single, disposable cassette. e-century.usnih.gov This approach simplifies the production workflow, reduces the chance of human error, and facilitates cGMP compliance. nih.gov
Furthermore, novel radiolabeling chemistries are being explored to improve synthesis efficiency. For instance, a method combining flow chemistry with photoredox radiofluorination has been shown to produce L-[18F]FDOPA in a high, non-decay-corrected yield of 24.3%, with excellent purity and simple cartridge-based purification. semanticscholar.org Such innovative strategies represent the future of PET tracer production, promising higher yields and greater accessibility for complex molecules like L-[18F]FDOPA. d-nb.infosemanticscholar.org
Future Research Directions for L 3 3 Hydroxy 4 Pivaloyloxyphenyl Alanine
Exploration of Uncharacterized Metabolic Pathways and Metabolite Identification
A primary focus of future research should be the comprehensive elucidation of the metabolic pathways of L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine. While it is designed to be a prodrug that releases L-Dopa, the complete metabolic cascade, including the identification of all significant metabolites, is yet to be fully mapped.
The initial and most critical metabolic step is the enzymatic hydrolysis of the pivaloyl ester bond to release L-Dopa and pivalic acid. The stereoselective nature of this hydrolysis in various tissues, such as the liver, plasma, and intestine, needs thorough investigation. Studies on other ester prodrugs have shown that both the type of tissue and the structure of the ester moiety influence the rate and stereoselectivity of hydrolysis nih.gov. Understanding this process is crucial for predicting the rate and site of L-Dopa release.
Beyond the primary hydrolysis, the metabolic fate of the liberated pivalic acid warrants detailed examination. Pivalic acid is known to be eliminated from the body, in part, through the formation of pivaloylcarnitine nih.gov. Investigating the impact of chronic administration of this compound on carnitine levels would be a critical safety and metabolic study.
Furthermore, the potential for alternative metabolic pathways, such as enzymatic modification of the parent compound before hydrolysis, should be explored. This could include reactions like oxidation or conjugation, which could lead to the formation of currently uncharacterized metabolites. Identifying these metabolites is essential for a complete understanding of the drug's disposition and to assess any potential off-target effects.
Table 1: Potential Metabolic Pathways and Metabolites of this compound
| Metabolic Pathway | Key Enzymes | Potential Metabolites | Research Focus |
| Primary Hydrolysis | Esterases (e.g., carboxylesterases) | L-Dopa, Pivalic Acid | Characterization of tissue-specific enzymatic kinetics and stereoselectivity. |
| Pivalic Acid Metabolism | Carnitine palmitoyltransferase | Pivaloylcarnitine | Assessment of long-term effects on carnitine homeostasis. |
| Phase I Oxidation | Cytochrome P450 enzymes | Hydroxylated or oxidized derivatives of the parent compound | Identification of novel oxidative metabolites. |
| Phase II Conjugation | Glucuronosyltransferases, Sulfotransferases | Glucuronide or sulfate conjugates of the parent compound or its metabolites | Characterization of conjugation products to understand detoxification and elimination routes. |
Development of Novel and More Efficient Synthetic Routes
Future research should focus on developing more direct and atom-economical synthetic methods. This could involve the use of regioselective enzymatic acylation to introduce the pivaloyl group onto the desired hydroxyl position of L-Dopa, thereby avoiding the need for protecting groups on the amino and carboxylic acid functionalities. Exploring novel catalysts and reaction conditions that favor the selective esterification of the phenolic hydroxyl groups would also be a valuable pursuit.
A related area of investigation is the synthesis of a similar compound, L-(+)-3-(3-hydroxy-4-pivaloyloxybenzyl)-2,5-diketomorpholine, which has shown good lipophilicity and stability nih.gov. The synthetic strategies employed for this related prodrug could provide insights into developing more efficient routes for this compound. The development of a one-pot synthesis or a continuous flow process would be highly desirable for large-scale production.
Table 2: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Advantages | Challenges | Future Research Direction |
| Traditional Multi-Step Synthesis | Well-established chemistry | Low overall yield, high cost, use of protecting groups | Optimization of existing steps and purification methods. |
| Enzymatic Acylation | High regioselectivity, mild reaction conditions, environmentally friendly | Enzyme stability and cost, substrate specificity | Screening for suitable lipases or esterases and reaction engineering. |
| Catalytic Selective Acylation | Potential for high efficiency and selectivity | Catalyst development and optimization, substrate scope | Design of novel organocatalysts or transition-metal catalysts. |
| Flow Chemistry | Improved safety, scalability, and process control | Initial setup cost, optimization of flow parameters | Development of a continuous manufacturing process. |
Application of Advanced Analytical Techniques for Comprehensive Prodrug and Metabolite Profiling
To fully understand the pharmacokinetic and pharmacodynamic profile of this compound, the application of advanced analytical techniques is indispensable. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the simultaneous quantification of the parent prodrug and its key metabolites, including L-Dopa, in biological matrices nih.govresearchgate.net.
Future analytical research should focus on developing and validating highly sensitive and specific LC-MS/MS methods for the comprehensive profiling of all potential metabolites in plasma, urine, and various tissues. This would enable detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) profiling. The use of high-resolution mass spectrometry (HRMS) could aid in the identification of unknown metabolites by providing accurate mass measurements for elemental composition determination.
Furthermore, techniques like capillary electrophoresis-mass spectrometry (CE-MS) could be employed for the chiral separation and quantification of L-Dopa and any potential stereoisomeric metabolites, ensuring that the enantiomeric purity and stereoselective metabolism are accurately assessed.
Table 3: Advanced Analytical Techniques for Prodrug and Metabolite Profiling
| Analytical Technique | Application | Key Advantages | Future Research Focus |
| LC-MS/MS | Quantification of parent drug and known metabolites in biological fluids. | High sensitivity, specificity, and throughput. | Method development for simultaneous analysis of a broader range of metabolites. |
| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown metabolites. | Accurate mass measurement for formula determination. | Application in untargeted metabolomics studies to discover novel metabolic pathways. |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Chiral separation and analysis. | High separation efficiency for stereoisomers. | Validation of methods for assessing enantioselective metabolism. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of novel metabolites. | Provides detailed structural information. | Isolation and characterization of sufficient quantities of metabolites for NMR analysis. |
Investigation into Broader Pharmacological Applications through Structural Derivatization
The pivaloyl ester of L-Dopa serves as a template for further structural modifications to explore broader pharmacological applications. Structure-activity relationship (SAR) studies on a series of L-Dopa esters have demonstrated that modifications to the ester moiety can significantly impact lipophilicity, enzymatic hydrolysis rates, and pharmacological activity researchgate.netnih.gov.
Future research should systematically explore the derivatization of the this compound scaffold. This could involve altering the ester group to modulate the rate of L-Dopa release, thereby achieving different pharmacokinetic profiles. For instance, more sterically hindered esters might exhibit slower hydrolysis rates, leading to a more sustained release of L-Dopa.
Additionally, derivatization of the free hydroxyl or amino groups could lead to dual-action drugs or targeted delivery systems. For example, conjugation with other neuroprotective agents could provide synergistic therapeutic effects. Modification of the amino acid backbone could also be explored to enhance transport across the blood-brain barrier via specific amino acid transporters. These structural modifications could potentially lead to the development of novel therapeutic agents with improved efficacy and a wider range of applications beyond Parkinson's disease, potentially including other neurological disorders where dopamine (B1211576) modulation is beneficial. The protection of the hydroxyl groups in DOPA-conjugated molecules has been shown to improve underwater adhesion, suggesting that derivatives could have applications in bioadhesives researchgate.net.
Table 4: Potential Structural Derivatizations and Their Pharmacological Implications
| Site of Derivatization | Type of Modification | Potential Pharmacological Advantage | Research Goal |
| Ester Group | Variation of alkyl or aryl substituents | Modulation of hydrolysis rate for controlled release of L-Dopa. | To achieve optimized pharmacokinetic profiles (e.g., sustained release). |
| Free Hydroxyl Group | Esterification with other functional groups | Creation of dual-action compounds with additional therapeutic benefits. | To explore synergistic effects with other neuroprotective or anti-inflammatory agents. |
| Amino Group | Acylation or conjugation | Enhanced stability or targeted delivery. | To improve transport across biological membranes. |
| Carboxylic Acid Group | Amide formation or esterification | Altered solubility and bioavailability. | To optimize physicochemical properties for different administration routes. |
Q & A
Q. Can this compound act as a chiral building block for asymmetric synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
